Deltasonamide

PDE6δ KRas binding affinity

Deltasonamide (Deltasonamide is a third-generation, highly selective small-molecule inhibitor of the PDE6δ–KRas protein–protein interaction. It belongs to a distinct benzenesulfonamide chemotype developed through iterative structure-guided optimization by the Waldmann and Wittinghofer groups.

Molecular Formula C30H39ClN6O4S2
Molecular Weight 647.25
CAS No. 2088485-33-8
Cat. No. B607054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide
CAS2088485-33-8
SynonymsDeltasonamide
Molecular FormulaC30H39ClN6O4S2
Molecular Weight647.25
Structural Identifiers
SMILESO=S(C1=CC=C(S(=O)(N(CC2=NC(NC)=NC=C2)CC3CCNCC3)=O)C=C1)(N(CC4=CC=C(Cl)C=C4)C5CCCC5)=O
InChIInChI=1S/C30H39ClN6O4S2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35)
InChIKeyFWBBCSKXUXMTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Why Deltasonamide (CAS 2088485-33-8) Remains the Reference Picomolar PDE6δ-KRas Inhibitor for Procurement


Deltasonamide (Deltasonamide 1) is a third-generation, highly selective small-molecule inhibitor of the PDE6δ–KRas protein–protein interaction. It belongs to a distinct benzenesulfonamide chemotype developed through iterative structure-guided optimization by the Waldmann and Wittinghofer groups [1]. Unlike earlier PDE6δ inhibitors that rely on 2–3 hydrogen bonds, Deltasonamide establishes up to 7 hydrogen bonds with residues lining the prenyl-binding pocket of PDE6δ, yielding a dissociation constant (Kd) of 203 pM—the tightest reported reversible binding affinity in the PDE6δ inhibitor class [1]. This picomolar affinity directly translates into resistance to cargo-release factor Arl2-mediated ejection, a mechanistic vulnerability that had limited the cellular efficacy of prior-generation compounds [1].

Why In-Class PDEδ-KRas Inhibitors Cannot Be Simply Substituted for Deltasonamide (CAS 2088485-33-8)


The PDEδ inhibitor landscape encompasses three structurally and mechanistically distinct chemotypes—benzimidazoles (e.g., Deltarasin), pyridazinones (e.g., Deltazinone 1), and sulfonamides (e.g., Deltasonamide)—each with profoundly different binding thermodynamics, Arl2 ejection susceptibility, and cellular permeability profiles [1]. Although all three classes occupy the same farnesyl-binding pocket, Deltasonamide's uniquely high number of hydrogen bonds (up to 7) imparts picomolar affinity and greatly retarded Arl2-mediated release, whereas Deltarasin (Kd ~38 nM) and Deltazinone 1 (Kd ~8 nM) are rapidly ejected [1]. Furthermore, Caco-2 permeability data reveal that Deltasonamide 1 has a Papp(A→B) of 1.56 × 10⁻⁶ cm/s compared to 41.1 × 10⁻⁶ cm/s for Deltazinone 1 [2], meaning that the two compounds distribute differently in cellular and tissue contexts. These orthogonal properties mean that a selection based solely on in vitro Kd or compound class membership will lead to divergent experimental outcomes in cell-based and in vivo models; direct substitution without verification of target engagement and permeability matching is scientifically unsound.

Quantitative Head-to-Head Evidence: Where Deltasonamide (CAS 2088485-33-8) Demonstrates Verifiable Differentiation


Reversible Binding Affinity: 203 pM Kd Represents a ≥40-Fold Gain Over Deltazinone 1 and ≥185-Fold Gain Over Deltarasin

Deltasonamide 1 binds to recombinant PDE6δ with a dissociation constant of 203 pM (Kd), measured by competitive fluorescence polarization assay [1]. This is approximately 40-fold tighter than Deltazinone 1 (Kd = 8 ± 4 nM) and ≥185-fold tighter than Deltarasin (Kd ~38–41 nM) [2], establishing Deltasonamide 1 as the highest-affinity reversible PDE6δ ligand reported to date. Deltasonamide 2, a close structural analog, shows approximately 2-fold weaker binding (Kd ~385 pM) , confirming that minor structural modifications within the sulfonamide series measurably alter affinity.

PDE6δ KRas binding affinity

Hydrogen-Bond Network: 7 H-Bonds Confer Resistance to Cargo Release Factor Arl2 That Prior Generations Lack

Crystal structure analysis (PDB: 5ML3) reveals that Deltasonamide 1 forms up to 7 hydrogen bonds with PDE6δ residues including Arg61, Tyr149, and Cys56 backbone carbonyl, in contrast to the 2–3 H-bonds typical of the benzimidazole (Deltarasin) and pyridazinone (Deltazinone 1) chemotypes [1]. This expanded hydrogen-bond network renders the Deltasonamide–PDE6δ complex kinetically resistant to Arl2 GTPase-driven ejection: fluorescently labeled Deltasonamide 1 could not be displaced by up to 25 equivalents of Arl2, whereas Deltarasin and Deltazinone 1 were efficiently released under identical conditions [1].

Arl2 hydrogen bonds inhibitor ejection

Differential mTORC1 Pathway Inhibition: Deltasonamide 1 Engages Rheb-PDEδ and Suppresses mTORC1 Signaling, Unlike Deltazinone 1

In a yeast two-hybrid assay, Deltasonamide 1 disrupted the Rheb–PDEδ interaction with an IC50 of 0.397 µM [1]. In Tsc2-null MEFs (a Rheb/mTORC1-hyperactivated cell model), Deltasonamide 1 treatment reduced phosphorylation of mTORC1 downstream targets S6K (Thr389) and S6 (Ser235/236) by approximately 50–60% relative to vehicle control, and exhibited antiproliferative and cytotoxic effects selectively in Tsc2-null versus Tsc2-wild-type MEFs [1]. Under identical experimental conditions, Deltazinone 1 failed to produce any detectable effect on mTORC1 signaling [1], a finding attributed to the compound's inability to sustain PDEδ engagement in the face of Arl2-mediated release, despite its superior Caco-2 permeability.

Rheb mTORC1 Tsc2-null

Cellular Permeability Profile: Markedly Lower Apical-to-Basolateral Flux Defines a Distinct Intracellular Distribution Versus Deltazinone 1

In Caco-2 monolayer permeability assays, Deltasonamide 1 exhibits an apparent permeability coefficient Papp(A→B) of 1.56 × 10⁻⁶ cm/s, compared to 41.1 × 10⁻⁶ cm/s for Deltazinone 1—an approximately 26-fold lower absorptive flux [1]. The efflux ratio (Papp(B→A)/Papp(A→B)) for Deltasonamide 1 is 8.8, consistent with significant interaction with apical efflux transporters, whereas Deltazinone 1 has a ratio of 0.6, indicating passive transcellular diffusion [1]. This distinct permeability profile means that Deltasonamide 1 may preferentially accumulate in specific cellular compartments, a property that has been linked to its lysosomotropic character (clogP = 3.9, basic pKa = 10.05) [2].

Caco-2 permeability efflux ratio

Cellular Target Engagement: 85 nM In-Cell Kd with Selective Growth Inhibition of KRas-Mutant vs KRas-Wild-Type Cells

In a cellular target engagement assay measuring the disruption of PDE6δ–KRas complexes in intact cells, Deltasonamide 1 achieves an in-cell Kd of 85 nM . By comparison, Deltazinone 1 exhibits an in-cell Kd of 58 ± 17 nM , reflecting its ~26-fold higher passive permeability that partially compensates for its 40-fold weaker in vitro affinity. However, functional selectivity profiling reveals that Deltasonamide 1 selectively inhibits the growth of KRas-mutated and KRas-dependent pancreatic cancer cell lines (MiaPaCa-2 IC50 ~900 nM) while sparing KRas-wild-type cells , a profile consistent with on-target, KRas-dependent mechanism of action. Deltasonamide 2, despite its superior in-cell Kd of 64 nM , shows comparable KRas-dependent selectivity but with subtly different potency (MiaPaCa-2 IC50 ~750 nM) , highlighting that structural nuances within the sulfonamide series fine-tune cellular phenotype.

cellular target engagement KRas selectivity MiaPaCa-2

Best-Fit Research and Industrial Application Scenarios for Deltasonamide (CAS 2088485-33-8)


KRas-Dependent Cancer Cell Line Profiling with Picomolar Target Occupancy

Deltasonamide 1's 203 pM in vitro Kd and Arl2-resistant binding make it the tool of choice for studies requiring sustained PDE6δ target engagement in KRas-mutated cancer cell lines such as MiaPaCa-2 (pancreatic) and HCT-116 (colorectal). Its in-cell Kd of 85 nM and selective growth inhibition of KRas-mutant versus wild-type cells [1] enable researchers to benchmark on-target cellular activity with high confidence, particularly when comparing PDE6δ dependency across a panel of genetically defined cancer lines.

Rheb/mTORC1 Pathway Studies in Tuberous Sclerosis Complex and mTORopathies

Based on the unique finding that Deltasonamide 1 disrupts Rheb–PDEδ interaction (IC50 = 0.397 µM) and suppresses mTORC1 signaling in Tsc2-null MEFs, while Deltazinone 1 is completely inactive in the same assay [1], Deltasonamide 1 is the only validated PDE6δ inhibitor for probing the Rheb/mTORC1 axis. This makes it directly relevant for preclinical research in Tuberous Sclerosis Complex and other mTORC1-hyperactivation disorders, where genetic ablation of TSC complex function creates a specific dependency on Rheb-PDEδ trafficking.

Chemical Probe Development for Arl2-Resistant PDE6δ Engagement and PROTAC Design

The Deltasonamide chemotype's ability to form up to 7 hydrogen bonds and withstand Arl2-mediated ejection [2] provides an ideal warhead for designing PDE6δ-targeted proteolysis-targeting chimeras (PROTACs). Proof-of-concept Deltasonamide-derived PROTACs have been shown to effectively degrade PDE6δ in pancreatic cancer cells [3]. For laboratories developing heterobifunctional degraders, starting from Deltasonamide 1 (rather than Deltazinone 1 or Deltarasin) ensures that the PDE6δ-binding moiety remains engaged even in the presence of endogenous Arl2, a prerequisite for sustained E3 ligase recruitment and ubiquitination.

Intracellular Retention and Lysosomal Targeting Studies

Deltasonamide 1's Caco-2 efflux ratio of 8.8 and experimentally validated lysosomotropism (clogP = 3.9, basic pKa = 10.05) [1] make it uniquely suited for studying PDE6δ-dependent trafficking processes in the endolysosomal compartment. Researchers investigating the spatial regulation of prenylated protein cargo by PDE6δ within organelles should select Deltasonamide 1 over highly permeable alternatives like Deltazinone 1 (efflux ratio = 0.6), as its differential intracellular distribution profile enables compartment-specific pharmacology that is not achievable with passively diffusing PDE6δ inhibitors.

Quote Request

Request a Quote for Deltasonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.